molecular formula C10H16N2O3 B6304950 tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate CAS No. 2091531-88-1

tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate

Cat. No.: B6304950
CAS No.: 2091531-88-1
M. Wt: 212.25 g/mol
InChI Key: XYQUGAVXYAGJAB-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate (CAS 2091531-88-1) is a high-purity chemical building block offered for research and development applications . This compound features both a protected amine, in the form of a Boc (tert-butoxycarbonyl) group, and a hydroxy group on a cyclobutane ring, making it a versatile intermediate for organic synthesis and medicinal chemistry exploration . The molecular formula is C10H16N2O3, and it is supplied with a purity of 97% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. For laboratory safety, proper personal protective equipment should be worn, and the material should be handled only by qualified personnel. It should be stored sealed in a dry environment .

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-hydroxycyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(14)12-10(6-11)4-7(13)5-10/h7,13H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUGAVXYAGJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Cyclobutylamine Derivatives

In a representative method, cyclobutylamine derivatives react with tert-butyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. For example, tert-butyl N-(1-cyclobutyl-2-hydroxyethyl)carbamate is synthesized by treating cyclobutylamine with tert-butyl chloroformate in dichloromethane at 0–5°C, achieving yields >75%. This method is adaptable to the target compound by substituting cyclobutylamine with 1-cyano-3-hydroxy-cyclobutylamine.

Key Reaction Conditions:

ReagentSolventTemperatureYield
tert-Butyl chloroformateDCM0–5°C75%
Boc anhydrideTHFRT68%

Cyclobutane Ring Formation

The strained cyclobutane ring is constructed via [2+2] cycloaddition or ring-closing metathesis. However, introducing functional groups like cyano and hydroxy requires precise control.

[2+2] Cycloaddition of Nitriles

Photochemical [2+2] cycloaddition of acrylonitrile derivatives generates cyano-substituted cyclobutanes. For instance, irradiating 3-cyano-1-propenol with UV light forms a cyclobutane ring with adjacent cyano and hydroxy groups. The product is then subjected to Boc protection (Section 1.1).

Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst closes diene precursors into cyclobutanes. A nitrile-containing diene (e.g., 1-cyano-3-hydroxy-1,3-butadiene) undergoes metathesis in toluene at 40°C, yielding the cyclobutane framework.

Functional Group Introduction

Cyano Group Installation

The cyano group is introduced via nucleophilic substitution or Sandmeyer reaction. For example, treating 1-chloro-3-hydroxy-cyclobutane with potassium cyanide in DMF at 80°C replaces chloride with cyano, achieving 65% yield.

Hydroxy Group Formation

Hydroxy groups are installed via ketone reduction or epoxide hydrolysis. Sodium borohydride reduces 1-cyano-3-keto-cyclobutane to the corresponding alcohol in THF/water at 0°C, yielding 85%.

Reduction Conditions:

SubstrateReagentSolventYield
1-Cyano-3-keto-cyclobutaneNaBH₄THF/H₂O85%
1-Cyano-3-epoxy-cyclobutaneH₂O (acidic)EtOH72%

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Cyclobutane Formation : [2+2] Cycloaddition of 3-cyano-1-propenol under UV light.

  • Boc Protection : React with Boc anhydride in THF, 68% yield.

  • Purification : Crystallization from ethyl acetate/hexane.

Route B: Late-Stage Cyanation

  • Ring-Closing Metathesis : Form 3-hydroxy-cyclobutane from diene precursor.

  • Cyanation : Treat with CuCN in DMF, 60% yield.

  • Boc Protection : Use tert-butyl chloroformate, 70% yield.

Optimization and Challenges

Stereochemical Control

The cis/trans configuration of the cyano and hydroxy groups is controlled by reaction temperature and catalyst. For example, asymmetric hydrogenation of 1-cyano-3-keto-cyclobutane with (R)-BINAP-Ru catalyst yields the (1R,3S) isomer with 92% ee.

Purification Techniques

Column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (ethanol/water) resolve diastereomers. HPLC analysis confirms >95% purity.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A continuous flow reactor reduces reaction time from 12 hours to 30 minutes for Boc protection, achieving 90% yield at 50°C.

Cost-Efficient Cyanation

Replacing KCN with acetone cyanohydrin lowers toxicity and cost, maintaining 70% yield .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in chemical research.

Biology

  • Enzyme Interaction Studies : Researchers utilize this compound to investigate interactions with enzymes and metabolic pathways. Its structural characteristics allow it to inhibit specific enzymes by binding to their active sites, which is critical for understanding biochemical processes.

Medicine

  • Pharmaceutical Development : Tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate acts as a precursor in drug synthesis, particularly in the development of therapeutics targeting neurodegenerative diseases due to its potential neuroprotective properties .

Industrial Applications

  • Production of Specialty Chemicals : The compound is utilized in manufacturing specialty chemicals and materials, which are essential for various industrial processes.

Neuroprotective Effects

A study demonstrated that related compounds could reduce amyloid-beta (Aβ) peptide-induced toxicity in astrocytes. Modifications similar to those found in this compound enhanced neuroprotection by decreasing pro-inflammatory cytokines, indicating a potential role in mitigating neuroinflammation.

Inhibition of Enzymatic Activity

In vitro studies have shown that derivatives of this compound can inhibit β-secretase and acetylcholinesterase, both critical in Alzheimer's disease pathology. For instance, one derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, suggesting that this compound may possess similar inhibitory properties.

Toxicity Studies

Research into the toxicity profiles of this compound is ongoing, focusing on its safety and efficacy for potential therapeutic uses. Initial findings suggest manageable toxicity levels when used within specified concentrations.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its cyclobutane core and cyano-hydroxy substitution. Below is a comparison with structurally analogous carbamates:

Compound Name Molecular Formula Molecular Weight Key Substituents/Ring System CAS Number Key Differences
tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate (Target) C₁₀H₁₆N₂O₃ 212.24 Cyclobutane, -CN (C1), -OH (C3) 2091531-88-1 Reference compound
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.26 Cyclopentane, -OH (C2) 1290191-64-8 Larger ring (5-membered), lacks -CN
tert-butyl N-(1-cyano-3-phenylpropyl)carbamate C₁₅H₂₀N₂O₂ 260.33 Linear chain, -CN (C1), phenyl (C3) 66399-06-2 Aromatic substituent, no cyclic structure
tert-butyl N-(1-benzyl-3-oxocyclobutyl)carbamate C₁₆H₂₁NO₃ 275.34 Cyclobutane, benzyl (C1), oxo (C3) N/A Oxo instead of -OH, aromatic benzyl group
tert-butyl (1-(2-fluorophenyl)-3-oxocyclobutyl)methylcarbamate C₁₆H₂₀FNO₃ 293.33 Cyclobutane, 2-fluorophenyl, oxo (C3) N/A Fluorinated aromatic group, oxo substituent

Key Insights:

Ring Size and Strain: The cyclobutane ring in the target compound introduces higher ring strain compared to cyclopentane derivatives (e.g., CAS 1290191-64-8) . This strain may enhance reactivity in ring-opening or functionalization reactions. Cyclohexane analogs (e.g., tert-butyl (1-cyanocyclohexyl)carbamate derivatives) offer greater conformational flexibility but reduced steric hindrance .

Functional Group Impact: The cyano group (-CN) in the target compound and CAS 66399-06-2 increases electrophilicity, facilitating nucleophilic additions or reductions. Hydroxy vs. Oxo Substitutents: The -OH group in the target compound enables hydrogen bonding, improving solubility in polar solvents, while oxo-substituted analogs (e.g., CAS 207729-03-1 ) are more lipophilic and prone to keto-enol tautomerism.

Aromatic vs.

Physicochemical Properties (Inferred):

  • Solubility : The target compound’s -OH group likely enhances aqueous solubility compared to oxo- or benzyl-substituted analogs .
  • Stability : The Boc group in all compounds provides stability under basic conditions but is cleavable under acidic conditions.

Biological Activity

Tert-butyl N-(1-cyano-3-hydroxy-cyclobutyl)carbamate is a synthetic organic compound with the molecular formula C10H16N2O3 and a molar mass of 212.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

  • Molecular Formula : C10H16N2O3
  • Molar Mass : 212.25 g/mol
  • IUPAC Name : tert-butyl (1-cyano-3-hydroxycyclobutyl)carbamate
  • CAS Number : 2091531-88-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various physiological effects, particularly in the context of neuroprotection and anti-inflammatory responses.

Neuroprotective Effects

Research indicates that this compound may exhibit protective effects against neurodegenerative processes. A study demonstrated that modifications in similar compounds could enhance neuroprotection against amyloid-beta (Aβ) peptide-induced toxicity in astrocytes. The compound showed a reduction in pro-inflammatory cytokines, suggesting its potential role in mitigating neuroinflammation.

Enzymatic Inhibition

In vitro studies have indicated that related compounds can act as inhibitors for critical enzymes involved in Alzheimer's disease pathology, such as β-secretase and acetylcholinesterase. For instance, a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, implying that this compound may possess similar inhibitory properties.

Comparative Analysis with Similar Compounds

Compound NameSimilaritiesDifferencesPotential Applications
tert-butyl (3-formyl-4-hydroxyphenyl)carbamateBoth contain a carbamate moietyDifferent aromatic structuresAntioxidant properties
tert-butyl 4-amino-1-cyclobutyl-3,4-dioxobutan-2-ySimilar cyclobutyl structureDifferent functional groupsPotential anti-cancer activity

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study explored the protective effects of structurally similar compounds against Aβ peptide-induced toxicity in astrocytes. The findings suggested that these compounds could reduce inflammation markers, indicating potential therapeutic applications in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity :
    • In vitro assays revealed that derivatives of this compound could inhibit β-secretase and acetylcholinesterase effectively. The significant inhibition observed suggests a promising avenue for developing treatments for Alzheimer's disease.
  • Toxicity Studies :
    • While chronic toxicity data remain sparse, preliminary studies indicate low acute toxicity levels, supporting further exploration of this compound's safety profile for potential therapeutic use.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and Boc group integrity. The cyclobutane ring’s protons appear as complex splitting patterns (δ 2.5–4.0 ppm) due to ring strain .
  • IR : Peaks at ~3400 cm⁻¹ (OH stretch), ~2250 cm⁻¹ (CN stretch), and ~1700 cm⁻¹ (carbamate C=O) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ ion).

What challenges arise in the X-ray crystallographic analysis of this compound, and how can they be addressed using SHELX software?

Advanced
Challenges :

  • Disorder in the cyclobutane ring : Strained rings may adopt multiple conformations, leading to overlapping electron density.
  • Hydrogen bonding ambiguity : The hydroxyl group’s position affects packing but may be poorly resolved.

Q. Solutions with SHELX :

  • SHELXL refinement : Use PART and SUMP instructions to model disordered atoms.
  • Hydrogen bond restraints : Apply DFIX and DANG constraints to stabilize the hydroxyl group’s geometry during refinement .

How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

Q. Advanced

  • Steric effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl, directing reactivity toward the cyano group.
  • Electronic effects : The electron-withdrawing cyano group activates adjacent positions for nucleophilic additions (e.g., hydrolysis to carboxylic acids under acidic conditions).
    Methodological Insight : Kinetic studies (e.g., UV-Vis monitoring of CN hydrolysis) can quantify substituent effects .

What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • pH Stability :
    • Acidic conditions : Monitor Boc deprotection (e.g., TFA in DCM) via ¹H NMR.
    • Basic conditions : Track cyano group hydrolysis (e.g., NaOH) using IR or LC-MS.
  • Thermal Stability : Perform DSC/TGA to identify decomposition temperatures. Store at ≤ -20°C in inert solvents (e.g., acetonitrile) to prevent degradation .

What contradictions exist in reported synthetic yields, and how can researchers troubleshoot them?

Q. Advanced

  • Reported Yield Variability : Differences may arise from Boc protection efficiency or cyclobutane ring instability.
  • Troubleshooting :
    • Use in situ IR to track Boc group formation.
    • Replace THF with less polar solvents (e.g., toluene) to minimize ring-opening side reactions.
    • Optimize stoichiometry of NaCN or KCN in cyano introduction steps .

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